4-(1,3-Benzoxazol-2-yloxy)aniline
Overview
Description
4-(1,3-Benzoxazol-2-yloxy)aniline, also known as BOA, is a heterocyclic organic compound. It has a linear formula of C13H10N2O and a molecular weight of 226.23 g/mol.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a linear formula of C13H10N2O . The compound has a molecular weight of 210.237 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved data, benzoxazole derivatives have been studied for their reactivity .Scientific Research Applications
Synthesis of Novel Compounds
Antimicrobial Activity : Novel quinazolinone derivatives were synthesized using primary aromatic amines, including aniline, demonstrating antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Antihypertensive Activity : Synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones demonstrated antihypertensive activity, indicating its potential in medicinal chemistry for treating hypertension (Clark et al., 1983).
Anticancer and Antidiabetic Activities : A series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline compounds were synthesized and evaluated for antidiabetic, anti-inflammatory, and anticancer activities, highlighting the chemical's versatility in drug development (Kavitha, Kannan, & Gnanavel, 2016).
Polymer and Materials Science
Electroactive Benzoxazines : The synthesis of electroactive aniline-dimer-based benzoxazines for corrosion-resistant coatings showcases the application in materials science, particularly in developing advanced coatings with superior corrosion resistance properties (Li et al., 2018).
Curing Kinetics of Phenolic Resins : Studies on the curing reactions of benzoxazine precursors for processing into phenolic parts reveal the chemical's significance in polymer chemistry, offering insights into manufacturing processes with environmental and health considerations (Ishida & Rodríguez, 1995).
Flame-Retardant Polymers : The development of sulfur-containing and bio-based benzoxazines without flame retardant additives points to the creation of intrinsically noncombustible polymers, marking an advancement in the field of fire-resistant materials (Lyu, Zhang, & Ishida, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 4-(1,3-Benzoxazol-2-yloxy)aniline are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. These properties are crucial in determining the bioavailability of the compound. Future research will provide insights into these aspects .
Result of Action
As this compound is part of a collection for early discovery researchers, its effects at the molecular and cellular level are subjects of ongoing research .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yloxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQYHZVIZDWZLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)OC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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